molecular formula C8H5FN2O3 B12629844 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- CAS No. 1204476-04-9

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-

Cat. No.: B12629844
CAS No.: 1204476-04-9
M. Wt: 196.13 g/mol
InChI Key: YVOSSRZVGVJCPM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of Madelung- and Fischer-syntheses of indoles have been employed to prepare various derivatives of pyrrolopyridines .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the development of robust reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 3-fluoro and 4-hydroxy groups enhances its ability to interact with molecular targets, making it a potent inhibitor of FGFRs .

Properties

IUPAC Name

3-fluoro-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOSSRZVGVJCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176886
Record name 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204476-04-9
Record name 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204476-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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